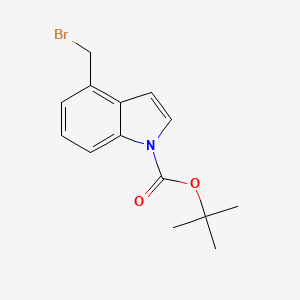

Tert-butyl 4-(bromomethyl)indole-1-carboxylate

説明

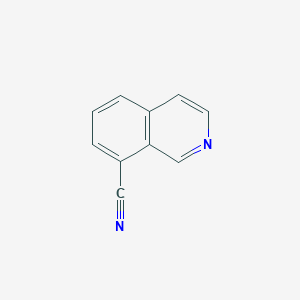

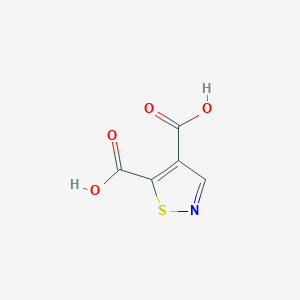

Tert-butyl 4-(bromomethyl)indole-1-carboxylate is a chemical compound with the molecular formula C14H16BrNO2 . It has a molecular weight of 310.19 .

Molecular Structure Analysis

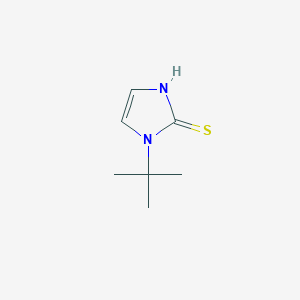

The molecular structure of Tert-butyl 4-(bromomethyl)indole-1-carboxylate consists of a bromomethyl group attached to the 4-position of an indole ring, which is further connected to a tert-butyl carboxylate group .Physical And Chemical Properties Analysis

Tert-butyl 4-(bromomethyl)indole-1-carboxylate has a boiling point of 391.1±34.0 °C and a density of 1.34±0.1 g/cm3 .科学的研究の応用

Synthesis of Bioactive Molecules

The indole ring system is a prominent structure in many bioactive molecules. The bromomethyl group in 1-Boc-4-bromomethylindole serves as a reactive site for further chemical modifications, allowing the synthesis of a wide range of biologically active compounds. These can include potential therapeutic agents with antitumor, antibacterial, antiviral, or antifungal activities .

Development of Antiviral Agents

Indole derivatives have been reported to possess significant antiviral activities. The structural flexibility of 1-Boc-4-bromomethylindole enables the creation of novel indole-based scaffolds that can be screened for their efficacy against various viral infections .

Anti-inflammatory Applications

The indole nucleus, present in 1-Boc-4-bromomethylindole, is found in many compounds with anti-inflammatory properties. By synthesizing derivatives of this compound, researchers can explore new anti-inflammatory drugs that could potentially treat conditions like arthritis and other inflammatory diseases .

Anticancer Research

Indole derivatives are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors. 1-Boc-4-bromomethylindole can be used to synthesize new molecules that may exhibit anticancer properties and contribute to the development of novel cancer treatments .

Flavor and Fragrance Industry

Beyond medical applications, indole compounds are valuable in the flavor and fragrance industry. Derivatives of 1-Boc-4-bromomethylindole can be used to produce natural flavorings and fragrances, enhancing the sensory qualities of food and perfume products .

Biotechnological Production

The biotechnological production of indole derivatives, including those derived from 1-Boc-4-bromomethylindole, is an area of growing interest. Microbial cell factories can be engineered to produce these compounds from renewable resources, offering a sustainable alternative to traditional chemical synthesis methods .

特性

IUPAC Name |

tert-butyl 4-(bromomethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-8-7-11-10(9-15)5-4-6-12(11)16/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNWJFMNSJLKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478578 | |

| Record name | tert-Butyl 4-(bromomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-bromomethylindole | |

CAS RN |

220499-13-8 | |

| Record name | tert-Butyl 4-(bromomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B1314816.png)

![N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1314827.png)